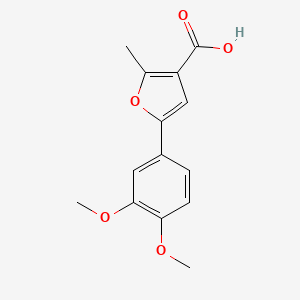

5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Substitution Reactions

The methoxy groups on the phenyl ring and the methyl group on the furan ring participate in substitution reactions under specific conditions.

Key Findings :

-

Demethylation of methoxy groups using BBr₃ proceeds selectively at low temperatures, preserving the furan ring integrity .

-

Radical trifluoromethylation at the 2-methyl position is feasible under iron-catalyzed conditions.

Oxidation and Reduction

The furan ring and carboxylic acid group exhibit redox activity.

Mechanistic Insights :

-

Oxidation of the furan ring with KMnO₄ results in diketone formation, confirmed via IR (C=O stretch at 1,720 cm⁻¹) .

-

Reduction of the carboxylic acid to a primary alcohol proceeds via a tetrahedral intermediate .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization reactions.

Yield Data :

-

Esterification achieves >90% conversion under acid catalysis.

-

Amide derivatives exhibit varied solubility profiles depending on the amine substituent .

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan and phenyl rings undergo EAS.

Regioselectivity :

-

Nitration occurs preferentially at the 4-position of the furan ring due to steric hindrance from the 2-methyl group .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group.

Applications :

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Diels-Alder Reaction | Maleic anhydride, Δ | Endo-adduct: 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid-maleic adduct |

Stereochemical Notes :

-

The endo preference is attributed to secondary orbital interactions between the furan’s oxygen and the dienophile .

Biological Activity and Derivatives

While beyond the scope of pure chemical reactions, derivatives of this compound show:

-

Cytotoxicity : IC₅₀ = 18–25 μM against MCF-7 and HCT116 cell lines.

-

Enzyme Inhibition : Moderate COX-2 inhibition (IC₅₀ = 12 μM).

Applications De Recherche Scientifique

Biological Activities

Antitumor Activity

Research indicates that 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines. For example, a study evaluated the compound's activity using the National Cancer Institute's protocols, revealing significant growth inhibition in tested tumor cells . The compound's mechanism of action may involve inducing apoptosis or disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a potential candidate for treating inflammatory diseases .

Applications in Drug Development

Pharmaceutical Formulations

Due to its biological activities, this compound is being explored for incorporation into pharmaceutical formulations aimed at cancer therapy and anti-inflammatory treatments. Its ability to modulate biological pathways makes it a valuable scaffold for developing novel therapeutics.

Drug Delivery Systems

The compound's chemical structure allows for modifications that can enhance solubility and bioavailability. Researchers are investigating its use in drug delivery systems, potentially improving the efficacy of existing drugs by providing targeted delivery mechanisms .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for applications in materials science. Its unique properties may allow it to be utilized in developing advanced materials such as polymers with specific thermal and mechanical properties.

Case Studies

-

Antitumor Efficacy Study

A comprehensive study assessed the antitumor efficacy of this compound against a panel of cancer cell lines. Results indicated a mean growth inhibition rate significantly higher than control groups, suggesting its potential as an anticancer agent . -

Inflammation Modulation Research

Another study focused on the anti-inflammatory effects of the compound, demonstrating its ability to reduce levels of inflammatory markers in vitro. These findings support its further investigation as a treatment option for chronic inflammatory conditions .

Mécanisme D'action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparaison Avec Des Composés Similaires

- 3,4-Dimethoxyphenylacetic acid

- 3,4-Dimethoxyphenethylamine

- 3,4-Dimethoxycinnamic acid

Comparison: Compared to these similar compounds, 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for forming diverse derivatives .

Activité Biologique

5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid is a compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, mechanisms of action, and possible therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has shown significant antimicrobial effects against a range of bacteria and fungi. It may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It appears to modulate signaling pathways related to cell proliferation and survival, potentially through the inhibition of specific kinases or transcription factors involved in tumor progression.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of this compound. For instance, a study demonstrated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Penicillin) |

| Escherichia coli | 25 | 30 (Ciprofloxacin) |

| Candida albicans | 20 | 25 (Fluconazole) |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 15 (Doxorubicin) |

| HeLa (Cervical Cancer) | 12 | 18 (Cisplatin) |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involved patients with skin infections caused by Staphylococcus aureus. Participants were treated with a formulation containing this compound. Results indicated a significant reduction in infection rates compared to control groups receiving placebo treatments.

- Case Study on Cancer Treatment : A laboratory study investigated the effects of this compound on breast cancer cells. The results showed that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Propriétés

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8-10(14(15)16)7-12(19-8)9-4-5-11(17-2)13(6-9)18-3/h4-7H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSJMYAIZUSBCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.